molecular formula C12H15ClFNO3S2 B2589452 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide CAS No. 1448045-18-8

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide

Cat. No. B2589452
CAS RN: 1448045-18-8
M. Wt: 339.82
InChI Key: ZYTOKZOGYXRFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as Compound X in scientific literature.

Scientific Research Applications

Photodynamic Therapy Applications

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlights their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for cancer treatment through Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

A study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating their potent inhibitory effects against human carbonic anhydrase I and II. These derivatives, produced via microwave irradiation, showed significant potential in medical chemistry, particularly for conditions involving dysregulated carbonic anhydrase activity (Gul et al., 2016).

Crystal Structure Analysis

Research focusing on the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed the influence of C—H⋯πaryl and C—H⋯O intermolecular interactions on their supramolecular architectures. These findings contribute to the understanding of molecular interactions and design in crystal engineering (Rodrigues et al., 2015).

Herbicide Metabolism

The mode of action and metabolism of chlorsulfuron, a herbicide, were investigated to understand its selectivity for cereals. The metabolism by crop plants into an inactive product was identified as a key factor for its selective herbicidal activity, underscoring the biological basis for its use in agriculture (Sweetser, Schow, & Hutchison, 1982); (Ray, 1982).

Electrophilic Fluorination

A study introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent. NFBSI, being a sterically demanding analogue of a popular fluorinating agent, enhances the enantioselectivity of products in fluorination reactions, offering advancements in organic synthesis and pharmaceutical chemistry (Yasui et al., 2011).

properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3S2/c1-18-12(4-5-19-8-12)7-15-20(16,17)9-2-3-11(14)10(13)6-9/h2-3,6,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTOKZOGYXRFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide

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